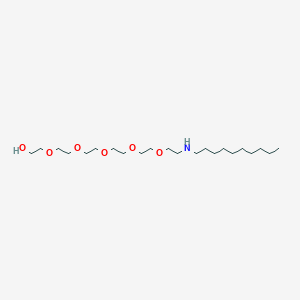
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is a complex organic compound with the molecular formula C22H47NO6. It is characterized by the presence of multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol typically involves the reaction of a primary alcohol with a series of ethylene oxide units. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to a primary alcohol under controlled conditions. Catalysts such as potassium hydroxide are commonly used to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but lacks the nitrogen atom.
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Contains more ether groups and a different molecular structure
Uniqueness
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is unique due to the presence of both ether and amine groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
92773-54-1 |
|---|---|
Formule moléculaire |
C22H47NO6 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(decylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H47NO6/c1-2-3-4-5-6-7-8-9-10-23-11-13-25-15-17-27-19-21-29-22-20-28-18-16-26-14-12-24/h23-24H,2-22H2,1H3 |
Clé InChI |
JKQRTJSAQCSZED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


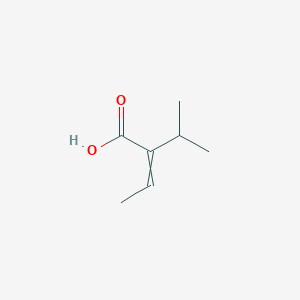
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
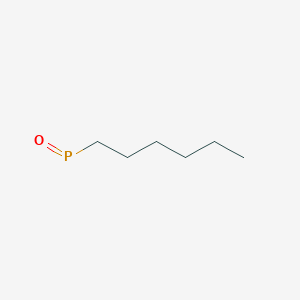
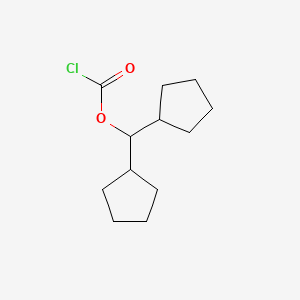
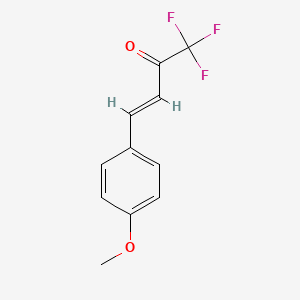
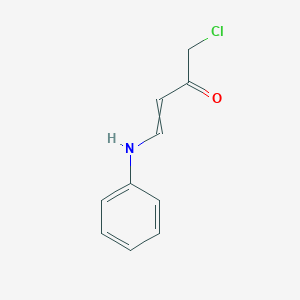
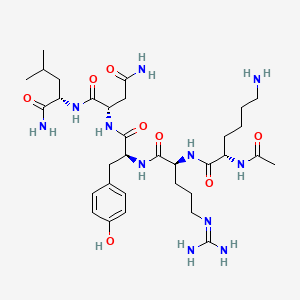
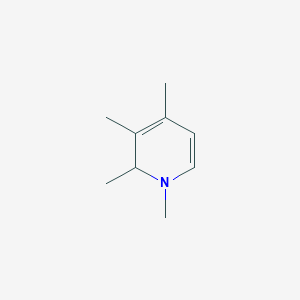
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
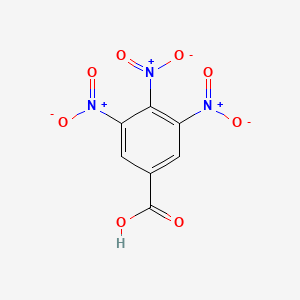
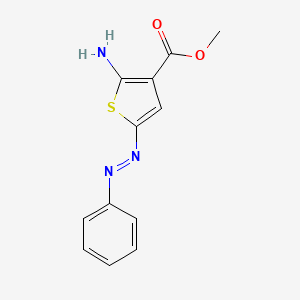
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
